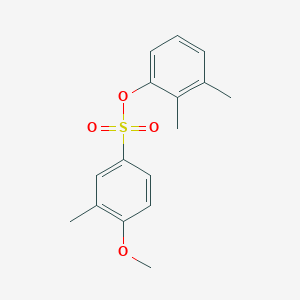

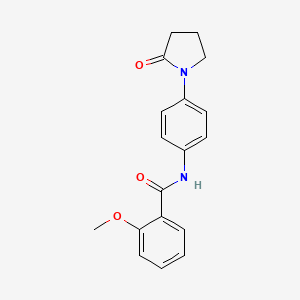

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

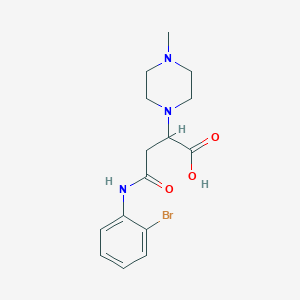

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (DMMS) is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMMS is a sulfonate ester that is commonly used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

科学的研究の応用

Nonlinear Optical Materials

Research on 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate and similar compounds has focused on their potential as nonlinear optical (NLO) materials. These materials are of interest due to their potential applications in optical data storage, frequency conversion, and electro-optic modulation. For instance, derivatives of this compound have been investigated for their second-harmonic generation (SHG) capabilities, a fundamental property for NLO applications. Studies reveal that certain derivatives, particularly those involving stilbazolium salts, show promising NLO properties and crystal growth conducive to practical applications. The exploration of these materials includes the synthesis of ionic stilbazolium salts with benzenesulfonates, highlighting the influence of different substituents on their NLO properties and crystallization behaviors. These efforts aim to develop materials with high NLO efficiency and stability, suitable for various optical and electro-optical applications (Yang et al., 2005), (Jian-Hui Yin et al., 2012).

Catalysis

Another significant area of research involves the use of compounds related to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate in catalysis. Specifically, water-soluble (phenoxy)imine palladium(II) complexes derived from similar compounds have been synthesized and shown to be effective catalysts in the methoxycarbonylation of alkenes. These complexes demonstrate high catalytic activity and selectivity, offering potential for industrial applications in the production of esters from alkenes. The research highlights the versatility of sulfonate derivatives in catalysis, particularly in reactions important for organic synthesis and industrial chemical processes (Saphan O. Akiri & S. Ojwach, 2021).

Organic Synthesis and Structural Analysis

Compounds analogous to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate have been utilized in various organic synthesis reactions, demonstrating the role of sulfonate esters in facilitating nucleophilic substitution reactions. Research in this area has provided insights into reaction mechanisms, showcasing the utility of these compounds in organic synthesis, especially in reactions involving intramolecular nucleophilic catalysis. Such studies are crucial for developing new synthetic methodologies and understanding the underlying principles of organic chemistry (M. S. Shashidhar et al., 1997).

特性

IUPAC Name |

(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWTIUBFMLBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)